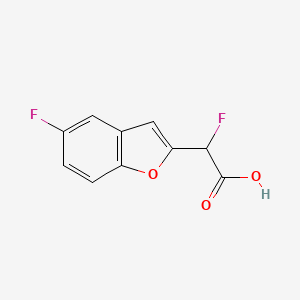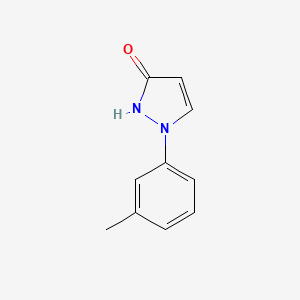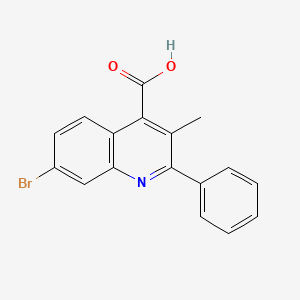
7-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry This compound features a quinoline core, which is a heterocyclic aromatic structure containing a benzene ring fused with a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an appropriate aldehyde under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 7-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, and other derivatives.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substituted Quinoline Derivatives: Through nucleophilic substitution.
Oxidized and Reduced Quinoline Compounds: Depending on the specific oxidizing or reducing agents used.
Aplicaciones Científicas De Investigación
7-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: It acts as an inhibitor of histone deacetylases (HDACs), leading to the accumulation of acetylated histones and altered gene expression.
Molecular Pathways: The compound affects various signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy.
Comparación Con Compuestos Similares
3-Methyl-2-phenylquinoline-4-carboxylic acid: Lacks the bromine atom but shares the quinoline core structure.
2-Phenylquinoline-4-carboxylic acid: Similar structure but without the methyl and bromine substituents.
Uniqueness: 7-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and a promising candidate for various applications in medicinal chemistry .
Propiedades
Fórmula molecular |
C17H12BrNO2 |
|---|---|
Peso molecular |
342.2 g/mol |
Nombre IUPAC |
7-bromo-3-methyl-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H12BrNO2/c1-10-15(17(20)21)13-8-7-12(18)9-14(13)19-16(10)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21) |
Clave InChI |
OTLLTQJRBOJVOO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C(C=C2)Br)N=C1C3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


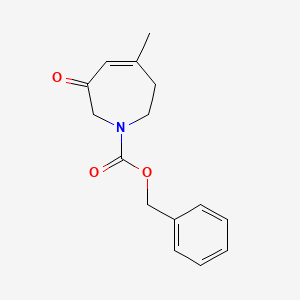

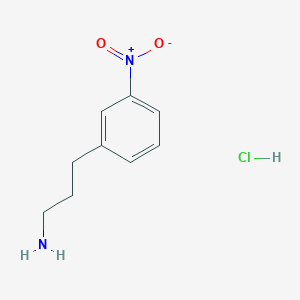
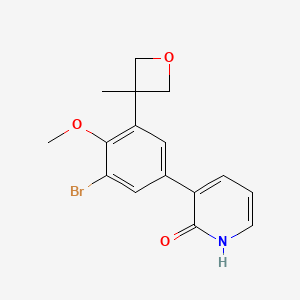

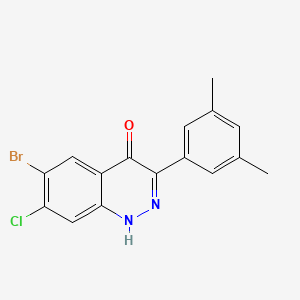
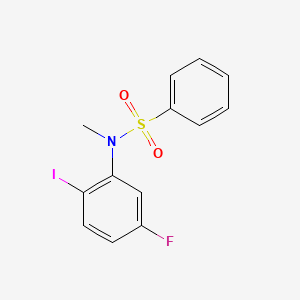
![(1S,2S,5R,6S)-2-Amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B13089383.png)
![9-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one](/img/structure/B13089399.png)
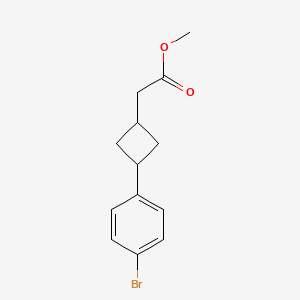
![Benzo[c][1,2,5]thiadiazole-4-carboxamide](/img/structure/B13089421.png)

